molecular formula C11H16O7 B12316117 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose

Cat. No.: B12316117
M. Wt: 260.24 g/mol
InChI Key: JTPRLNHAKSDJJX-UHFFFAOYSA-N
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Description

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose is a chemical compound with the molecular formula C11H16O7. It is a derivative of D-ribose, a naturally occurring sugar. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose typically involves several steps starting from D-ribose. The process includes:

Industrial Production Methods

Industrial production methods focus on optimizing yield and reducing costs. The process involves similar steps but is scaled up and may include additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation reactions typically yield acetylated derivatives .

Scientific Research Applications

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and nucleic acid chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer drugs like capecitabine.

    Industry: The compound is used in the production of nucleosides and nucleotides

Mechanism of Action

The mechanism of action of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of capecitabine, it is converted into 5’-Deoxy-5-fluorocytidine, which is an active ingredient in the drug. This conversion involves several enzymatic steps, including deacetylation and phosphorylation .

Comparison with Similar Compounds

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose can be compared with other acetylated sugars and deoxy sugars:

These comparisons highlight the unique properties of this compound, particularly its role as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPRLNHAKSDJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.